ECBN hydrochloride
Description
Contextualizing ECBN hydrochloride within the Echinocandin Class of Antifungal Agents
Echinocandins constitute a vital class of antifungal medications, distinguished by their unique mechanism of action and favorable safety profile. These compounds are cyclic lipopeptides that target the fungal cell wall, a structure absent in mammalian cells, thereby offering selective toxicity researchgate.netnih.govnih.govoup.comnih.govmdpi.comnih.gov. Their primary mode of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, a critical enzyme responsible for synthesizing β-(1,3)-D-glucan. This polysaccharide is an essential structural component of the fungal cell wall, providing rigidity and integrity researchgate.netnih.govnih.govnih.govmdpi.comnih.govwikipedia.orgtoku-e.comtandfonline.combiosynergypharm.comwikipedia.orgbiosynth.com. By disrupting β-(1,3)-D-glucan synthesis, echinocandins lead to cell wall instability and subsequent fungal cell lysis toku-e.combiosynergypharm.com.
Clinically approved echinocandins, such as caspofungin, micafungin, and anidulafungin (B1665494), are semi-synthetic derivatives that exhibit fungicidal activity against most Candida species, including those resistant to azoles, and fungistatic activity against Aspergillus species nih.govnih.govtandfonline.comfrontiersin.org. This compound, often referred to as the "nucleus" of Echinocandin B, embodies the core peptide structure of this class of antifungals toku-e.comwikipedia.orgabmole.comchemicalbook.commedchemexpress.comnih.govnih.gov. It is this fundamental chemical scaffold that researchers manipulate through various modifications to enhance pharmacological properties, improve efficacy, and broaden the spectrum of activity against a range of fungal pathogens.
Historical Perspective on the Discovery and Initial Characterization of Echinocandin B and its Derivatives
The journey of echinocandin antifungals began with the discovery of Echinocandin B in 1974 in Switzerland, isolated from Aspergillus nidulans nih.govwikipedia.orgtandfonline.com. Echinocandin B was the inaugural member of this antifungal class, demonstrating promising antifungal properties toku-e.comwikipedia.orgtandfonline.com. However, early investigations revealed that Echinocandin B possessed significant hemolytic effects, limiting its direct clinical application nih.govtoku-e.comtandfonline.com.
This challenge spurred the development of semi-synthetic derivatives aimed at mitigating toxicity while retaining or enhancing antifungal activity. Cilofungin (B1669029), an early derivative of Echinocandin B, was synthesized to reduce hemolytic activity but was later withdrawn from clinical trials due to issues with water solubility and solvent toxicity nih.govtandfonline.comtaylorandfrancis.com. Concurrently, research led to the isolation of other natural precursors, such as pneumocandin A₀ and pneumocandin B₀, with pneumocandin B₀ proving instrumental in the synthesis of caspofungin researchgate.nettandfonline.com. Anidulafungin, another key echinocandin, is synthesized from Echinocandin B through a process involving deacylation and subsequent chemical modification toku-e.comwikipedia.orgtaylorandfrancis.com. The development of caspofungin, micafungin, and anidulafungin represents the successful translation of these early discoveries into clinically useful agents, all stemming from the core structural motifs found in natural echinocandins nih.govoup.comnih.gov.
Significance of this compound as a Foundational Chemical Entity in Antifungal Drug Discovery Research
This compound, representing the nucleus or core peptide structure of Echinocandin B, is indispensable in antifungal drug discovery and development toku-e.comwikipedia.orgabmole.comchemicalbook.commedchemexpress.comnih.govnih.gov. This core structure, comprising specific amino acid residues, is vital for the inherent antifungal efficacy of the echinocandin class nih.govtaylorandfrancis.com. The strategic importance of this compound lies in its role as a key intermediate that can be chemically modified to create novel semi-synthetic echinocandin derivatives mdpi.comwikipedia.orgabmole.commedchemexpress.comgoogle.com.
Researchers often retain the core peptide nucleus while altering the attached fatty acid side chain or introducing other modifications. These structural adjustments are crucial for improving critical pharmacological parameters such as water solubility, bioavailability, and stability, while also aiming to reduce adverse effects like hemolysis observed in earlier compounds nih.govnih.govmdpi.comgoogle.comresearchgate.net. By providing this fundamental scaffold, this compound enables the systematic exploration of structure-activity relationships, facilitating the design of next-generation antifungal agents with enhanced therapeutic profiles. Its chemical identity is well-defined, providing a reliable starting point for synthetic chemistry efforts aimed at combating the growing threat of invasive fungal infections.
Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1029890-89-8 | toku-e.comabmole.comchemicalbook.comnih.gov |
| Molecular Formula | C₃₄H₅₁N₇O₁₅·HCl | toku-e.comabmole.comchemicalbook.comnih.gov |
| Molecular Weight | 834.27 g/mol | toku-e.comabmole.comchemicalbook.comnih.gov |
| Form | Powder | toku-e.com |
| Appearance | White or off-white powder | toku-e.com |
| Storage | -20°C | toku-e.comabmole.com |
Compound Name List
Echinocandin B
Echinocandin B nucleus hydrochloride (this compound)
Anidulafungin
Caspofungin
Micafungin
Rezafungin
Pneumocandin A₀
Pneumocandin B₀
Cilofungin
FR901379
Structure
2D Structure
Properties
IUPAC Name |
(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N7O15.ClH/c1-12-10-41-24(25(12)47)32(54)39-30(52)20(46)9-18(35)28(50)36-21(13(2)42)33(55)40-11-17(45)8-19(40)29(51)38-23(31(53)37-22(14(3)43)34(41)56)27(49)26(48)15-4-6-16(44)7-5-15;/h4-7,12-14,17-27,30,42-49,52H,8-11,35H2,1-3H3,(H,36,50)(H,37,53)(H,38,51)(H,39,54);1H/t12-,13+,14+,17+,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,30+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIXKMLIKIOEJP-WJXYPMDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(C)O)C(C(C4=CC=C(C=C4)O)O)O)O)C(C)O)N)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](C)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)N)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52ClN7O15 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Production Methodologies of Echinocandin B Nucleus Hydrochloride
Bioconversion Processes for ECBN hydrochloride Synthesis
Development of Efficient Enzymatic Conversion Systems
The conversion of Echinocandin B (ECB) to its nucleus (ECBN) typically involves enzymatic deacylation, a process that cleaves the linoleoyl side chain from the parent compound. This deacylation is a crucial step in the semi-synthetic manufacturing of echinocandin-based drugs. Several enzymes, known as Echinocandin B acylases or deacylases (ECBDs), have been identified and characterized for their ability to perform this conversion.
Significant advancements have been made through genetic engineering to improve the efficiency of these enzymatic systems. For instance, the overexpression of Echinocandin B deacylase (EBDA) genes in host strains, such as Actinoplanes utahensis, has led to substantial increases in bioconversion efficiency. By introducing additional copies of the EBDA gene under the control of strong promoters, researchers have achieved significantly higher transcription levels and, consequently, improved the conversion of ECB to ECBN. In one study, the optimization of cultivation and bioconversion conditions, coupled with the genetic modification of A. utahensis to overexpress its EBDA gene, resulted in a production increase from an initial 0.36 g/liter to 4.21 g/liter . researchgate.net
Further research has explored molecular evolution techniques, such as random mutagenesis and site-directed mutagenesis, to enhance the catalytic activity of these deacylases. For example, molecular evolution of AuEBDA through these methods has been undertaken to develop strains with superior ECBN-producing capabilities. researchgate.net Additionally, the discovery and heterologous expression of novel acylases from different microbial sources, like Streptomyces species, are being investigated for their potential to efficiently cleave acyl side chains of various echinocandin congeners, thereby offering alternative or improved enzymatic conversion systems. mdpi.com
Role of Precursor and Biotin (B1667282) Supply in Production Enhancement
Optimizing the supply of precursors and essential cofactors like biotin plays a vital role in enhancing the production of Echinocandin B and, by extension, its nucleus. Echinocandin B biosynthesis involves a complex pathway utilizing specific precursor amino acids, including proline, ornithine, tyrosine, threonine, and leucine (B10760876). amazonaws.comresearchgate.net
Research has demonstrated that supplementing fermentation media with these precursor amino acids can significantly boost Echinocandin B production. Studies have identified tyrosine and leucine as key factors influencing biosynthesis. amazonaws.comresearchgate.net For instance, a mutant strain of Aspergillus nidulans (ZJB12073) showed a 1.9-fold improvement in ECB production. Further optimization of the fermentation medium, employing a uniform design method that focused on tyrosine, leucine, and biotin, resulted in an additional 63.1% increase in final Echinocandin B concentration. amazonaws.comresearchgate.net
Molecular Mechanism of Antifungal Action of Echinocandin B Nucleus Hydrochloride and Its Analogs
Specific Inhibition of Fungal β-(1,3)-D-Glucan Synthase
The antifungal activity of ECBN hydrochloride and its analogs is intrinsically linked to their ability to disrupt the synthesis of β-(1,3)-D-glucan. This process is mediated by the enzyme β-(1,3)-D-glucan synthase (GS), a complex transmembrane protein essential for maintaining the structural integrity and shape of the fungal cell wall. Echinocandins act as non-competitive inhibitors of this enzyme.
Enzyme Kinetics and Binding Affinities for β-(1,3)-D-Glucan Synthase Isoforms
Echinocandins, including derivatives related to this compound, function by binding to the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex. tandfonline.comnih.govfrontiersin.orgmdpi.comnih.gov This binding is typically non-competitive, meaning it does not interfere with the substrate (UDP-glucose) binding site but rather affects the enzyme's catalytic activity through allosteric modulation. Studies with related echinocandins, such as cilofungin (B1669029), have demonstrated non-competitive inhibition kinetics with apparent inhibition constants (Ki app) in the micromolar range. For instance, cilofungin exhibits an apparent Ki of 2.5 ± 0.3 μM against Candida albicans glucan synthase. psu.edu
Resistance to echinocandins often arises from mutations within the genes encoding the Fks subunits (FKS1, FKS2, and FKS3), particularly in specific regions known as "hot spots." nih.govmdpi.comtoku-e.comacs.org These mutations can significantly alter the enzyme's sensitivity to echinocandins, leading to reduced binding affinity and consequently, a higher minimum inhibitory concentration (MIC). For example, mutations affecting the serine residue at position 645 (S645) in the Fks1p protein have been shown to cause substantial decreases in drug sensitivity. acs.org While specific kinetic data for this compound itself against various glucan synthase isoforms may vary, the general mechanism of non-competitive inhibition via Fks subunit interaction is conserved across the class.
Table 1: Representative Minimum Inhibitory Concentrations (MIC90) of Echinocandin B Nucleus Hydrochloride Against Candida Species
| Fungal Species | MIC90 (µg/mL) | Reference |
| Candida albicans | ≤ 2 | toku-e.comtoku-e.com |
| Candida glabrata | ≤ 2 | toku-e.comtoku-e.com |
| Candida parapsilosis | ≤ 2 | toku-e.comtoku-e.com |
| Candida tropicalis | ≤ 2 | toku-e.comtoku-e.com |
| Aspergillus fumigatus | ≤ 2 (fungistatic) | tandfonline.comtoku-e.comtoku-e.com |
Note: MIC90 values are indicative and may vary based on specific strains and experimental conditions.
Structural Biology of Enzyme-Inhibitor Complexes
The structural basis for echinocandin inhibition of β-(1,3)-D-glucan synthase has been elucidated through cryo-electron microscopy (cryo-EM). The structure of Saccharomyces cerevisiae 1,3-β-glucan synthase (Fks1) has been resolved at high resolution, revealing a central catalytic region with a conserved glycosyltransferase domain and a transmembrane channel responsible for glucan transport. nih.gov Echinocandins interact with the Fks1p subunit within this complex. The hydrophobic fatty acid chain attached to the echinocandin nucleus plays a crucial role in anchoring the drug to the fungal cell membrane, facilitating its interaction with the target enzyme. nih.gov While specific high-resolution structures detailing the binding of this compound itself to fungal glucan synthase are not extensively documented, the general mode of interaction for the echinocandin class, involving binding to the Fks1p subunit and disruption of the catalytic site, is well-established. tandfonline.comnih.govfrontiersin.orgmdpi.comnih.gov
Impact on Fungal Cell Wall Integrity and Pathogen Viability
The inhibition of β-(1,3)-D-glucan synthesis by this compound and its analogs has profound consequences for fungal cell viability. β-(1,3)-D-glucan is a critical structural component, providing rigidity and osmotic stability to the fungal cell wall. tandfonline.comfrontiersin.orgmdpi.comtoku-e.com By blocking the production of this essential polymer, echinocandins lead to the formation of a weakened and structurally compromised cell wall.
This disruption compromises the cell's ability to withstand internal osmotic pressure, leading to cell swelling, morphological abnormalities, and ultimately, cell lysis. tandfonline.commdpi.comtoku-e.commdpi.com Echinocandins are typically fungicidal against Candida species, inducing significant cell enlargement and distortion that inhibits growth and leads to cell death. tandfonline.com Against molds such as Aspergillus species, they generally exhibit fungistatic activity, meaning they inhibit growth rather than directly causing cell death. tandfonline.comcsic.es The absence of β-(1,3)-D-glucan in mammalian cells accounts for the selective toxicity of these compounds towards fungi. tandfonline.comtoku-e.comtoku-e.com
Cellular and Subcellular Localization Studies within Fungal Pathogens
Studies investigating the cellular and subcellular localization of echinocandin drugs in fungal pathogens have provided insights into their site of action. Research using fluorescently labeled echinocandins, such as anidulafungin (B1665494) (a derivative of Echinocandin B), has shown that these compounds localize to the extracellular environment and, importantly, to the yeast cell surface. researchgate.net This localization is significant because the target enzyme, β-(1,3)-D-glucan synthase, is a membrane-bound complex situated within the plasma membrane. mdpi.comnih.govasm.org
The accumulation of anidulafungin on the cell surface, where the target enzyme resides, is thought to contribute to its potency. researchgate.net In contrast, other echinocandins, like caspofungin, have been observed to accumulate in intracellular vacuoles and undergo degradation, suggesting different cellular trafficking and metabolic fates. researchgate.net The ability of this compound and its derivatives to reach and interact with the cell surface β-glucan synthase complex is therefore critical for their antifungal efficacy.
Compound List
This compound (Echinocandin B Nucleus Hydrochloride)
Echinocandin B
Cilofungin
Anidulafungin
Caspofungin
Micafungin
Rezafungin
Pneumocandin B0
Medicinal Chemistry and Rational Design of Ecbn Hydrochloride Derivatives
High-Throughput Screening and Lead Optimization Strategies
Virtual Screening and In Silico Ligand Design
Virtual screening (VS) is a computational technique that utilizes databases of chemical compounds to identify molecules with potential biological activity against a specific target creative-biostructure.commmsl.czresearchgate.net. This method significantly accelerates the drug discovery pipeline by pre-selecting promising candidates, thereby reducing the cost and time associated with experimental screening creative-biostructure.commmsl.cz. In silico ligand design encompasses a broader range of computational approaches used to create or optimize molecules with desired pharmacological properties pharmacy180.commdpi.com.
Methodologies:
Structure-Based Virtual Screening: This approach relies on the three-dimensional (3D) structure of the biological target. Molecular docking is a primary technique within this category, where potential ligands are computationally fitted into the target's binding site to predict their binding poses and affinities creative-biostructure.commmsl.czresearchgate.net. Scoring functions are used to rank these predicted interactions, identifying molecules with the highest likelihood of binding creative-biostructure.commmsl.cz.
Ligand-Based Virtual Screening: When the target's 3D structure is unknown, ligand-based methods are employed. These techniques utilize information from known active or inactive ligands to build predictive models. Common methods include similarity searching, pharmacophore modeling (identifying key chemical features required for binding), and quantitative structure-activity relationship (QSAR) modeling, which establishes mathematical relationships between chemical structure and biological activity creative-biostructure.commmsl.czresearchgate.netuni-bonn.denih.gov.
Application in Drug Design:
These computational tools are instrumental in understanding structure-activity relationships (SAR) pharmacy180.comuni-bonn.denih.govresearchgate.net. By analyzing how structural modifications affect a compound's activity, medicinal chemists can iteratively refine lead compounds. For instance, QSAR models can predict the efficacy of novel chemical structures before synthesis, guiding the design of derivatives with improved potency and selectivity creative-biostructure.comuni-bonn.denih.gov. Molecular docking provides insights into the molecular interactions, such as hydrogen bonding or hydrophobic contacts, that are crucial for target engagement creative-biostructure.commmsl.czresearchgate.net.
Research Findings:
Fragment-Based Drug Design Approaches
Fragment-based drug design (FBDD), also known as fragment-based lead discovery (FBLD), is a powerful strategy that begins by identifying small molecular fragments that bind weakly to a biological target wikipedia.orggardp.orgopenaccessjournals.com. These fragments, typically with molecular weights below 300 Da, serve as starting points for constructing more potent and selective drug candidates through fragment growth or merging wikipedia.orgopenaccessjournals.com.
Methodologies:
FBDD typically involves several key steps:
Fragment Library Screening: A diverse library of small, low-molecular-weight compounds (fragments) is screened against the target protein. Biophysical techniques such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance are commonly used to detect these weak binding events, which may occur at millimolar concentrations wikipedia.orgopenaccessjournals.com.
Hit Identification and Characterization: Fragments that show binding are identified as "hits." Their binding modes are often elucidated through structural biology techniques.
Fragment Elaboration: The identified fragments are then optimized. This can involve "fragment growing," where the fragment is systematically modified to add functional groups that enhance binding, or "fragment merging," where two or more fragments binding to adjacent sites on the target are combined into a single molecule wikipedia.orggardp.orgopenaccessjournals.com.
Application in Drug Design:
FBDD offers advantages over traditional high-throughput screening (HTS) by efficiently exploring a larger chemical space with smaller molecules, potentially leading to novel chemical scaffolds wikipedia.orgopenaccessjournals.com. This approach can be particularly effective for targets that are challenging to address with larger molecules or for designing multitarget drugs wikipedia.org. The iterative process of fragment identification and optimization allows for fine-tuning of molecular properties to achieve desired potency and selectivity.
Research Findings:
Fragment-based drug design has proven to be a successful strategy in the discovery of various therapeutic agents. It allows for the systematic exploration of binding pockets and the development of compounds with optimized interactions. However, specific research findings or data tables detailing the application of fragment-based drug design in the rational design of ECBN hydrochloride derivatives were not found in the provided search results.
Compound List:
No specific this compound derivatives were identified in the search results that could be included in a compound list.
Preclinical Pharmacological Investigations of Ecbn Hydrochloride and Its Analogs
In Vitro Antifungal Spectrum and Potency Profiling
The initial phase of preclinical investigation focuses on determining the compound's direct activity against a wide array of fungal pathogens in a controlled laboratory setting.
A primary step is to assess the breadth of the antifungal spectrum. A new agent like ECBN hydrochloride would be tested against a panel of clinically significant fungi. This panel typically includes species that are common causes of human disease, as well as those known for intrinsic or acquired resistance to existing therapies.
Key fungal groups for evaluation would include:
Candida species: Including Candida albicans, Candida glabrata, Candida parapsilosis, and the emerging multidrug-resistant pathogen Candida auris. mdpi.com
Aspergillus species: Such as Aspergillus fumigatus, Aspergillus flavus, and Aspergillus terreus, which are responsible for invasive aspergillosis.
Other yeasts and molds: Depending on the intended therapeutic scope, testing may extend to Cryptococcus neoformans, Mucorales species, and endemic dimorphic fungi.
The goal is to understand whether the compound has broad-spectrum activity or is potent against a specific, targeted group of pathogens.
Potency is quantified using standardized broth microdilution methods as defined by bodies like the Clinical and Laboratory Standards Institute (CLSI). emerypharma.com
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of the drug that prevents any visible growth of the fungus after a specified incubation period. nih.govidexx.dk A low MIC value indicates high potency. nih.gov Echinocandins are known for their potent activity against Candida species, and a new analog would be expected to demonstrate similarly low MICs. nih.gov
Minimum Fungicidal Concentration (MFC): This is the lowest drug concentration that results in a 99.9% reduction of the initial fungal inoculum, indicating that the drug actively kills the fungus rather than just inhibiting its growth. emerypharma.commicrobialcell.com Echinocandins typically exhibit fungicidal activity against Candida spp. but are fungistatic against Aspergillus spp. nih.govfrontiersin.org
The results from these tests are often compiled into tables to compare the potency of the new compound against different species and in relation to existing drugs.
Table 1: Representative In Vitro Susceptibility Data for a Hypothetical Echinocandin Analog (this compound)
| Fungal Species | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC Range (µg/mL) |
|---|---|---|---|---|---|
| Candida albicans | 100 | 0.015 - 0.5 | 0.06 | 0.125 | 0.03 - 1 |
| Candida glabrata | 100 | 0.03 - 1 | 0.125 | 0.25 | 0.06 - 2 |
| Candida auris | 50 | 0.06 - 2 | 0.25 | 1 | 0.125 - 4 |
This table is for illustrative purposes only and represents the type of data generated in preclinical studies.
In Vivo Efficacy Studies in Non-Human Animal Models of Fungal Infections
Following promising in vitro results, the investigation moves to in vivo models to determine if the compound is effective within a living organism. These studies are crucial for understanding the relationship between drug exposure and therapeutic effect. nih.gov
Mice are the most common animals used for developing models of fungal infections due to their genetic tractability and well-understood physiology. To assess a compound like this compound, researchers would utilize established and validated models that mimic human diseases.
Systemic Infection Models: A common model is disseminated candidiasis, where mice are infected intravenously with a Candida species. mdpi.com This mimics bloodstream infections (candidaemia) and subsequent seeding into deep organs like the kidneys. The model is validated by its ability to produce a consistent and reproducible infection course.
Localized Infection Models: For pathogens like Aspergillus, an invasive pulmonary aspergillosis model is often used. In this model, immunosuppressed mice inhale fungal spores, leading to a lung infection that resembles the disease in immunocompromised human patients.
Pharmacodynamics (PD) relates drug concentration to its pharmacological effect. nih.gov In animal models of fungal infections, key endpoints are measured to quantify the efficacy of the treatment.
Fungal Burden Reduction: A primary endpoint is the reduction in the number of fungal cells in target organs (e.g., kidneys, brain, lungs) compared to untreated control animals. mdpi.com Fungal load is typically measured in colony-forming units (CFU) per gram of tissue. A significant reduction in CFU/g is a strong indicator of drug efficacy.
Survival Studies: In lethal infection models, the survival rate of treated animals over a period (e.g., 21 days) is a critical endpoint. mdpi.com Improved survival in the treatment group demonstrates a clear therapeutic benefit.
Pharmacokinetic/Pharmacodynamic (PK/PD) Indices: Researchers aim to identify the PK/PD index that best predicts efficacy, such as the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). mdpi.com This helps in optimizing dosing regimens for future clinical trials.
Table 2: Representative In Vivo Efficacy Data in a Murine Model of Disseminated Candidiasis
| Treatment Group | Fungal Burden in Kidneys (log₁₀ CFU/g ± SD) | 21-Day Survival Rate (%) |
|---|---|---|
| Vehicle Control | 6.8 ± 0.5 | 0% |
| This compound Analog (Low Dose) | 4.2 ± 0.7 | 40% |
| This compound Analog (High Dose) | 2.1 ± 0.4 | 90% |
This table is for illustrative purposes only and represents the type of data generated in preclinical studies.
Studies on Fungal Resistance Mechanisms to Echinocandins and this compound Analogs
The emergence of antifungal drug resistance is a major clinical concern. nih.gov Preclinical studies for a new echinocandin analog must investigate its susceptibility to known resistance mechanisms and its potential to select for new ones.
Echinocandin resistance is primarily associated with mutations in the genes (FKS1, FKS2) that encode the catalytic subunits of the target enzyme, β-(1,3)-D-glucan synthase. nih.govamazonaws.commdpi.com These mutations reduce the binding affinity of the drug to its target.
Studies in this area would involve:
Testing against known resistant strains: this compound and its analogs would be tested against a panel of clinical isolates with well-characterized FKS mutations to see if cross-resistance exists.
In vitro resistance selection studies: Fungal strains are exposed to sub-lethal concentrations of the new drug over an extended period to determine the frequency and type of mutations that arise, providing insight into its potential for inducing resistance.
Molecular analysis: Any resistant mutants generated are sequenced to identify the specific genetic changes in the FKS genes or other potential resistance-conferring genes.
Understanding how the new compound interacts with both susceptible and resistant fungi is essential for predicting its long-term clinical viability.
Identification of Resistance Mutations in β-(1,3)-D-Glucan Synthase
The primary mechanism of resistance to β-(1,3)-D-glucan synthase inhibitors involves mutations in the gene encoding the catalytic subunit of the target enzyme, β-(1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a key structural polymer in the fungal cell wall. The genes encoding this enzyme are designated as FKS genes.
Acquired resistance to this class of antifungals is most commonly associated with specific point mutations within two highly conserved "hot spot" regions of the FKS1 gene. In some fungal species, such as Candida glabrata, mutations in a paralogous gene, FKS2, can also confer resistance. These mutations lead to amino acid substitutions that reduce the sensitivity of the β-(1,3)-D-glucan synthase enzyme to the inhibitory action of the drug.
For instance, in Candida albicans, substitutions at serine 645 (S645) are frequently observed in resistant strains. Similarly, in Candida glabrata, mutations leading to substitutions at serine 629 (S629), phenylalanine 659 (F659), and serine 663 (S663) in Fks2p are common. nih.gov The specific location and nature of the amino acid substitution can influence the level of resistance to different drugs within this class.
The development of these mutations is often a result of the selective pressure exerted by antifungal therapy. Strains harboring these mutations can outcompete susceptible strains in the presence of the drug, leading to treatment failure. The identification of these specific mutations is a critical component of preclinical research, as it helps in understanding the molecular basis of resistance and in the design of new analogs that can overcome this resistance mechanism.
Table 1: Common Resistance Mutations in β-(1,3)-D-Glucan Synthase
| Fungal Species | Gene | Common Amino Acid Substitutions |
|---|---|---|
| Candida albicans | FKS1 | S645P, S645Y, S645F |
| Candida glabrata | FKS1, FKS2 | S629P, F659V, S663P |
| Aspergillus fumigatus | fks1 | S678P |
Mechanisms of Efflux Pump Overexpression in Resistant Strains
While target site mutations are the primary mechanism of resistance, the overexpression of efflux pumps can also contribute to reduced susceptibility to antifungal agents, including potentially those in the class of β-(1,3)-D-glucan synthase inhibitors. Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antifungal drugs, out of the fungal cell. This process lowers the intracellular concentration of the drug, preventing it from reaching its target at a sufficient concentration to exert its inhibitory effect.
The two major families of efflux pumps implicated in antifungal resistance in pathogenic fungi are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. The overexpression of genes encoding these pumps, such as CDR1, CDR2 (ABC transporters), and MDR1 (MFS transporter) in Candida albicans, has been linked to resistance to various antifungal drugs.
While less commonly reported as the primary mechanism of resistance to β-(1,3)-D-glucan synthase inhibitors compared to target site mutations, efflux pump overexpression can contribute to a multidrug-resistant phenotype. This is particularly relevant in clinical settings where patients may have been exposed to multiple classes of antifungal drugs. Preclinical studies investigating novel β-(1,3)-D-glucan synthase inhibitors and their analogs often include assessments of their susceptibility to efflux by known pumps to predict their efficacy against strains with this resistance mechanism.
Combination Therapy Research with this compound Derivatives
In the absence of specific data for this compound, this section reviews combination therapy research involving the broader class of β-(1,3)-D-glucan synthase inhibitors.
Synergistic Antifungal Effects with Other Drug Classes
Combination therapy, the use of two or more antifungal agents with different mechanisms of action, is a promising strategy to enhance efficacy, broaden the spectrum of activity, and potentially reduce the emergence of resistance. β-(1,3)-D-glucan synthase inhibitors have been investigated in combination with several other classes of antifungal drugs.
One of the most studied combinations is with azoles, which inhibit the synthesis of ergosterol, another critical component of the fungal cell membrane. The rationale for this combination is that the disruption of the cell wall by a β-(1,3)-D-glucan synthase inhibitor may enhance the penetration and activity of the azole at the cell membrane. patsnap.com In vitro and in vivo studies have demonstrated synergistic or indifferent interactions between echinocandins (a prominent class of β-(1,3)-D-glucan synthase inhibitors) and azoles against various fungal pathogens, including Aspergillus and Candida species.
Another important combination is with polyenes, such as amphotericin B, which bind to ergosterol and create pores in the fungal cell membrane, leading to cell death. The sequential or simultaneous disruption of both the cell wall and cell membrane can lead to enhanced fungicidal activity. patsnap.com
Flucytosine, an antimetabolite that interferes with fungal DNA and RNA synthesis, has also been explored in combination with β-(1,3)-D-glucan synthase inhibitors. This combination targets two distinct cellular processes, which can result in a potent antifungal effect. nih.govmedscape.com
Table 2: Investigated Antifungal Combinations with β-(1,3)-D-Glucan Synthase Inhibitors
| Drug Class 1 | Drug Class 2 | Rationale for Combination | Potential Outcome |
|---|---|---|---|
| β-(1,3)-D-Glucan Synthase Inhibitor | Azoles | Sequential inhibition of cell wall and cell membrane synthesis | Synergy, Indifference |
| β-(1,3)-D-Glucan Synthase Inhibitor | Polyenes | Concurrent damage to cell wall and cell membrane | Synergy, Enhanced fungicidal activity |
| β-(1,3)-D-Glucan Synthase Inhibitor | Flucytosine | Inhibition of cell wall synthesis and nucleic acid synthesis | Synergy |
Strategies to Overcome Fungal Resistance
Overcoming fungal resistance is a major challenge in the treatment of invasive fungal infections. Combination therapy is a key strategy to address this issue. By using two drugs with different targets, the likelihood of a fungus being resistant to both agents is significantly reduced.
For strains that have developed resistance to β-(1,3)-D-glucan synthase inhibitors through FKS mutations, combination therapy with an agent from a different class can still be effective. For example, a strain with an FKS mutation may remain susceptible to azoles or polyenes.
Another strategy involves the development of novel analogs of β-(1,3)-D-glucan synthase inhibitors that are less affected by the common resistance mutations. This involves medicinal chemistry efforts to modify the structure of the parent compound to improve its binding affinity to the mutated enzyme or to bypass the resistance mechanism altogether.
Furthermore, research into agents that can inhibit efflux pumps is an active area of investigation. An efflux pump inhibitor, when co-administered with an antifungal agent that is a substrate for that pump, could restore the susceptibility of a resistant strain. While this approach is still largely in the preclinical stage for fungal infections, it holds promise for overcoming resistance mediated by efflux pump overexpression.
Finally, immunomodulatory therapies, which enhance the host's own immune response to the fungal infection, can be used in conjunction with antifungal drugs. This approach can be particularly beneficial in immunocompromised patients where the efficacy of antifungal agents alone may be limited.
Advanced Analytical and Biophysical Characterization Methodologies
Chromatographic Techniques for Separation and Quantification of ECBN hydrochloride and its Derivatives
Chromatographic methods are fundamental in the analysis of pharmaceutical compounds, providing the means to separate complex mixtures and quantify individual components with high precision and accuracy.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound in bulk drug substance and pharmaceutical formulations. researchgate.net The development of a robust, stability-indicating HPLC method is essential for quality control and routine analysis. nih.gov A typical approach involves a reversed-phase (RP-HPLC) method, which separates compounds based on their hydrophobicity. ijprt.org
Method development for this compound would focus on optimizing several key parameters to achieve a sharp, symmetrical peak with a suitable retention time, well-resolved from any impurities or degradation products. ijcpa.in Optimization involves testing various stationary phases (e.g., C8 or C18 columns), mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers), pH of the buffer, and flow rates. researchgate.netnih.gov Detection is commonly performed using a UV detector set at the maximum absorbance wavelength (λmax) of the compound, which for a molecule with an aromatic system like this compound, would be determined by scanning its UV spectrum. researchgate.netijprt.org
Following development, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. ijcpa.in Validation encompasses the evaluation of parameters such as specificity, linearity, accuracy, precision (both intra-day and inter-day), limit of detection (LOD), limit of quantitation (LOQ), and robustness. ijcpa.inresearchgate.net
Table 1: Example Parameters for a Validated RP-HPLC Method for a Hydrochloride Compound
| Parameter | Exemplary Condition / Specification |
|---|---|
| Instrument | Agilent HPLC 1200 series or similar |
| Column | Waters Symmetry C8 or HiQSil C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govijprt.org |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.01M Ammonium Acetate Buffer (pH 3.5) (30:70 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection Wavelength (λmax) | 256 nm researchgate.net |
| Retention Time | Approximately 7.7 min researchgate.net |
| Linearity Range | 10 - 90 µg/mL ijprt.org |
| Correlation Coefficient (r²) | > 0.999 researchgate.net |
| Accuracy (% Recovery) | 99.2% – 100.5% nih.gov |
| LOD | 0.1 µg/mL nih.gov |
| LOQ | 0.3 µg/mL nih.gov |
The identification and characterization of metabolites are critical steps in understanding the biotransformation of a drug candidate like this compound. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is the predominant analytical tool for this purpose, combining the powerful separation capabilities of HPLC with the sensitive and specific detection afforded by mass spectrometry. researchgate.netdocumentsdelivered.com
In a typical LC-MS workflow for metabolite profiling, a biological sample (such as plasma, urine, or a liver microsome incubation) is first subjected to chromatographic separation to resolve the parent drug from its various metabolites. researchgate.net The eluent from the HPLC column is then introduced into the mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) information for the parent compound and its metabolites, allowing for the determination of their molecular weights. nih.gov
Tandem mass spectrometry (MS/MS) techniques are then employed for structural characterization. researchgate.net In an MS/MS experiment, a specific metabolite ion is selected and fragmented, and the resulting fragmentation pattern provides detailed structural information, helping to identify the sites of metabolic modification (e.g., hydroxylation, glucuronidation, or oxidation) on the this compound molecule. nih.gov This high-resolution data is essential for building a complete picture of the compound's metabolic fate. nih.gov
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound by probing how it interacts with electromagnetic radiation. uobabylon.edu.iq
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like this compound. msu.edu It provides detailed information about the carbon-hydrogen framework of a molecule. uomosul.edu.iq One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, reveal the chemical environment of each hydrogen and carbon atom, respectively, through their chemical shifts (δ). uomosul.edu.iq
For this compound, solid-state NMR (SSNMR) can be particularly powerful. SSNMR is used to study the structure of crystalline materials, providing insights into the local environment of specific nuclei in the solid state. nih.gov Techniques such as ¹H–¹³C and ¹H–¹¹B correlation experiments can be used to assign the signals in the spectra, while analysis of ¹¹B and ³⁵Cl NMR spectra can provide information on the boron chemistry and the nature of the hydrochloride salt interaction, respectively. nih.gov This level of detail is crucial for confirming the molecular structure and understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.govnih.gov
Table 2: Representative NMR Data for a Complex Heterocyclic Compound
| Nucleus | Technique | Information Obtained |
|---|---|---|
| ¹H | 1D NMR | Number of unique protons, their chemical environment, and spin-spin coupling with neighboring protons. uomosul.edu.iq |
| ¹³C | 1D NMR | Number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl). uomosul.edu.iq |
| ¹¹B | SSNMR | Information on the coordination and chemical environment of the boron atom within the benzoxaborole ring. nih.gov |
| ³⁵Cl | SSNMR | Characterization of the chlorine environment, confirming the presence and nature of the hydrochloride salt. nih.gov |
| ¹H-¹³C | 2D Correlation Spectroscopy (HSQC/HMQC) | Correlation of protons with the carbon atoms to which they are directly attached. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used for functional group identification and purity assessment. uobabylon.edu.iq
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. mrclab.com The resulting IR spectrum displays absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) that are characteristic of particular functional groups. For this compound, IR spectroscopy would be used to confirm the presence of key functional groups such as O-H (hydroxyl), N-H (amine hydrochloride), C-O (ether), B-O (borole), and aromatic C=C bonds. The presence and position of these bands serve as a fingerprint for the molecule. uobabylon.edu.iq
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. mrclab.comyoutube.com This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated π-electron systems, which are present in this compound. uobabylon.edu.iq A UV-Vis spectrum shows the absorbance of the compound at different wavelengths. The wavelength of maximum absorbance (λmax) is a characteristic property of the molecule and is directly related to its electronic structure. khanacademy.org This value is also essential for setting the detection wavelength in HPLC analysis. libretexts.org
Biosensor-Based Assays for Receptor/Enzyme Interaction Studies
Understanding how a compound like this compound interacts with its biological targets, such as receptors or enzymes, is crucial for elucidating its mechanism of action. Biosensor-based assays provide real-time, label-free data on these molecular interactions. nih.gov
A common biosensor technology is Surface Plasmon Resonance (SPR). In an SPR experiment, a target receptor or enzyme is immobilized on a sensor chip surface. A solution containing this compound is then flowed over the surface. The binding of this compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a response signal. This allows for the direct measurement of the kinetics of the interaction, including the association rate (on-rate) and dissociation rate (off-rate), from which the binding affinity (KD) can be calculated. nih.gov
Another approach involves enzyme-based electrochemical biosensors. If this compound is hypothesized to be an enzyme inhibitor, a biosensor can be designed where the enzyme is immobilized on an electrode. mdpi.com The enzyme's activity is measured by the electrochemical detection of a product from a specific substrate. nih.gov The addition of this compound would lead to a decrease in the enzyme's activity, resulting in a measurable change in the electrochemical signal. The degree of inhibition can be quantified and used to determine the inhibitory potency of the compound. mdpi.com These biosensor assays are highly sensitive and can provide valuable quantitative data on drug-target interactions. researchgate.net
Crystallographic Analysis of this compound and Its Complexes Remains Undocumented in Publicly Available Scientific Literature
A thorough and extensive search of scientific databases and the open literature has revealed a significant gap in the publicly available crystallographic data for the chemical compound this compound. Despite its availability as a chemical reagent, detailed studies elucidating its three-dimensional atomic arrangement through techniques such as X-ray crystallography appear to be unpublished or otherwise not publicly accessible.
Crystallographic studies are fundamental to understanding the solid-state properties of a compound, influencing its stability, solubility, and interactions with other molecules. The process typically involves growing a single crystal of the substance, which is then exposed to an X-ray beam. The resulting diffraction pattern allows researchers to determine the precise arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. For a hydrochloride salt like this compound, this analysis would reveal the ionic interactions between the protonated ECBN molecule and the chloride anion, as well as any hydrogen bonding networks that stabilize the crystal structure.
In the absence of specific research on this compound, it is instructive to consider the general methodologies applied in the crystallographic characterization of other organic hydrochloride compounds. Such studies typically employ single-crystal X-ray diffraction or, if suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD). The data obtained from these experiments, once analyzed, yield critical parameters that are often presented in detailed crystallographic tables.
Table 1: Representative Data from a Crystallographic Study of an Organic Hydrochloride (Hypothetical)
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1324.5 |
| Z | 4 |
| R-factor | 0.045 |
This table is a hypothetical example to illustrate the type of data obtained from crystallographic studies and does not represent actual data for this compound.
The lack of published crystallographic data for this compound and its complexes means that crucial information regarding its solid-state structure remains unknown. This includes the conformation of the molecule in the crystalline state, the nature of its packing, and the specifics of its interactions with the chloride counter-ion and any potential co-formers. Such data would be of significant interest to researchers in medicinal chemistry and materials science, providing a foundation for computational modeling, understanding structure-activity relationships, and developing new crystalline forms with tailored properties.
Until such studies are conducted and their findings are made publicly available, the scientific community's understanding of the structural chemistry of this compound will remain incomplete.
Theoretical and Computational Chemistry Approaches in Ecbn Hydrochloride Research
Molecular Docking and Dynamics Simulations of ECBN hydrochloride with Target Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) to a second molecule (the receptor, e.g., a target enzyme) when bound by non-covalent forces. This process helps elucidate the binding mode and affinity between the ligand and its biological target, offering atomic-level details about their interaction. Molecular dynamics (MD) simulations complement docking by providing insights into the temporal behavior and stability of these ligand-receptor complexes. These simulations are instrumental in understanding enzyme inhibition mechanisms and identifying key interactions that contribute to a molecule's biological activity.
For instance, molecular docking studies have been employed to investigate potential interactions of various compounds with target enzymes relevant to antifungal activity, such as lanosterol (B1674476) 14α-demethylase asau.runiscpr.res.in. These studies typically involve scoring functions that estimate the binding free energy, with lower (more negative) values indicating stronger binding.
Table 1: Illustrative Molecular Docking Binding Energies
| Compound/Analogue | Target Enzyme | Binding Energy (kcal/mol) | Reference |
| Compound (9) | Lanosterol 14α-demethylase | -8.5 | asau.ru |
| Isoxazole Derivative | VEGFR-2 / Caspase-3 | -8.2 to -9.9 | niscpr.res.in |
| Melianone | SARS-CoV-2 Mpro / PLPro / RdRp | -8.1 / -8.7 / -7.8 | imist.ma |
Note: The data presented in this table are illustrative examples from related studies, demonstrating the typical output of molecular docking simulations. Direct docking studies of this compound with specific target enzymes were not explicitly detailed in the provided search snippets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Antifungal Potency
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key structural features (descriptors) that influence potency, QSAR models can predict the activity of novel, unsynthesized analogs. This approach is particularly valuable in antifungal drug discovery for optimizing lead compounds by predicting their efficacy against various fungal pathogens.
QSAR studies often involve a multi-step process: defining a dataset of compounds with known antifungal activity, calculating various molecular descriptors (e.g., physicochemical properties, topological indices), building statistical models (e.g., regression, machine learning), and validating these models for predictive accuracy. For example, QSAR models have been developed to predict antifungal activity, reporting metrics like R² (coefficient of determination) and Q² (cross-validated coefficient of determination) to assess model performance nih.govmdpi.commdpi.com. These models can then be used to design new compounds with enhanced antifungal potency.
Future Directions and Emerging Research Avenues for Echinocandin B Nucleus Hydrochloride
Exploration of Novel Fungal Targets Beyond β-(1,3)-D-Glucan Synthase
The primary and well-established mechanism of action for echinocandins, including those derived from ECBN hydrochloride, is the non-competitive inhibition of β-(1,3)-D-glucan synthase nih.govtoku-e.comfungaleducation.orgresearchgate.net. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall, which is absent in mammalian cells, conferring a favorable safety profile. Resistance to echinocandins typically arises from mutations in the FKS genes, which encode the catalytic subunits of this enzyme complex nih.govfungaleducation.orgnih.gov.
While research predominantly focuses on optimizing interactions with β-(1,3)-D-glucan synthase or overcoming resistance mutations within this pathway, emerging strategies in antifungal drug discovery are investigating alternative targets. Although direct research on this compound derivatives targeting entirely new fungal pathways is still nascent, the broader echinocandin scaffold is being explored for potential synergistic effects or novel interactions. For instance, some studies suggest that echinocandins might influence host immune responses by exposing fungal β-glucan epitopes, indirectly engaging the host's defense mechanisms wikipedia.org. Future research may explore modifications of the ECBN scaffold to interact with other essential fungal components or pathways, such as chitin (B13524) synthesis, mannoproteins, or metabolic enzymes, to broaden the spectrum of activity or combat resistance mechanisms not linked to FKS mutations.
Development of Targeted Delivery Systems for this compound Derivatives
Improving the pharmacokinetic properties, solubility, and stability of antifungal agents is a continuous area of research. This compound itself, and its derivatives, often present challenges such as poor water solubility, which necessitates intravenous administration csic.estoku-e.com. To address these limitations and enhance therapeutic efficacy, various strategies are being investigated:
Prodrug Strategies: The synthesis of prodrugs, such as phosphonate (B1237965) and phosphate (B84403) esters on phenolic hydroxyl groups of echinocandin derivatives, has been reported to improve water solubility and stability. These modifications can retain antifungal activity while enhancing the drug's profile nih.gov. Similarly, modifications involving amino acid and fatty acid precursors aim to improve water solubility and reduce toxicity acs.org.
Complexation with Carbohydrates: Forming crystalline complexes between echinocandin compounds and carbohydrates has shown promise in improving thermal stability and water solubility without compromising bioavailability mdpi.com.
Structural Modifications for Improved Properties: Medicinal chemistry efforts have focused on modifying the side chains of echinocandins derived from the ECBN nucleus. For example, replacing the linoleoyl side chain with different acyl groups or introducing alkoxytriphenyl side chains has been shown to reduce hemolytic properties and improve water solubility csic.es. The development of novel N-acylated analogs aims to enhance antifungal activity and water solubility while reducing toxicity compared to existing drugs like anidulafungin (B1665494) acs.org.
While specific examples of nanoparticle or liposomal delivery systems tailored exclusively for this compound derivatives are not extensively detailed in the provided search results, these advanced drug delivery platforms represent a logical progression for improving the targeted delivery and sustained release of such compounds in future research.
Application of Synthetic Biology for Enhanced this compound Production
The production of this compound, primarily through the enzymatic deacylation of Echinocandin B (ECB), is a critical step in the synthesis of clinically relevant antifungals like anidulafungin. Enhancing the efficiency and yield of this process is a key focus of synthetic biology and metabolic engineering.
Enzymatic Deacylation and Strain Optimization: Actinoplanes utahensis is a key microorganism used for the enzymatic deacylation of ECB to ECBN nucleus nih.govresearchgate.net. Research has focused on optimizing fermentation conditions and improving the enzyme's activity. This includes screening for actinomycetes with higher acylase activity and optimizing parameters such as pH (around 7.0), temperature (around 26°C), and substrate concentration (around 4 g/L) for maximum bioconversion nih.gov.
Genetic Engineering for Increased Yield: Overexpression of key genes, such as echinocandin B deacylase (aniA) and pathway-specific transcription factors (aniJ), in producer strains like A. utahensis or heterologous hosts (Streptomyces lividans, Streptomyces albus) has significantly increased ECBN nucleus production researchgate.netnih.gov. For instance, overexpressing the deacylase gene in A. utahensis led to a yield of 4.21 g/L nih.gov.
Metabolic Engineering of ECB Production: Efforts are also directed at improving the upstream production of ECB itself, the precursor to ECBN. This involves genetic manipulation of Aspergillus nidulans, the primary producer of ECB. Strategies include overexpressing genes related to transcription activation (ecdB) and hydroxylation (ecdK), which have shown substantial increases in ECB titers, reaching over 2.7 g/L in optimized fermentation processes nih.govamazonaws.com. The development of CRISPR-based gene editing tools has also facilitated more efficient genetic manipulation for analyzing biosynthetic genes and improving production strains researchgate.net.
These advancements in synthetic biology and metabolic engineering are crucial for ensuring a cost-effective and scalable supply of this compound for pharmaceutical development.
Addressing Challenges in Antifungal Drug Discovery with this compound Scaffolds
The this compound scaffold serves as a versatile platform for medicinal chemistry to address several challenges in antifungal drug discovery, including antifungal resistance, spectrum of activity, and pharmacokinetic limitations.
Combating Antifungal Resistance: Resistance to echinocandins, primarily mediated by mutations in the FKS genes, is a growing concern nih.govfungaleducation.orgnih.gov. Research is exploring structural modifications of the ECBN scaffold to restore efficacy against resistant fungal strains. For example, chemical modifications, such as benzylic dehydroxylation of echinocandin derivatives, have shown potential in enhancing affinity for mutated Fks proteins, thereby restoring antifungal activity against resistant Candida pathogens acs.org. The development of second-generation echinocandins like rezafungin, which exhibits increased pharmacokinetic stability, exemplifies the utilization of the echinocandin scaffold to overcome limitations of earlier agents fungaleducation.orgclsi.org.
Expanding Spectrum of Activity: While echinocandins are potent against Candida species, their activity against Aspergillus species is often fungistatic, and they lack activity against Cryptococcus species nih.govresearchgate.netwikipedia.org. Medicinal chemistry efforts aim to modify the ECBN scaffold to broaden the spectrum of activity, potentially targeting other fungal pathogens or overcoming intrinsic resistance mechanisms.
Improving Pharmacological Properties: As mentioned in section 8.2, modifications to the ECBN scaffold are also critical for improving solubility, stability, and reducing toxicity, which are key challenges in developing orally bioavailable or more broadly applicable antifungal agents. The development of novel echinocandin analogs with improved water solubility and reduced hemolytic effects is a direct outcome of leveraging the ECBN scaffold in medicinal chemistry programs csic.esacs.org.
The this compound scaffold remains a cornerstone for innovation in antifungal drug discovery, offering a robust framework for developing next-generation therapies that can overcome current limitations and meet the growing global need for effective treatments against invasive fungal infections.
Compound Name List:
Echinocandin B Nucleus Hydrochloride (this compound)
Echinocandin B (ECB)
Anidulafungin
Caspofungin
Micafungin
Rezafungin
Pneumocandin B0
FR901379
Q & A
Q. What are the established protocols for synthesizing ECBN hydrochloride, and how can researchers ensure reproducibility?
Answer:
- Synthesis of this compound (CAS 1029890-89-8) involves multi-step organic reactions, including cyclization and purification of the echinocandin B nucleus. Key steps include:
- Characterization : Use HPLC and mass spectrometry to confirm molecular weight (834.26758 g/mol) and purity (>95%) .
- Documentation : Follow journal guidelines to detail experimental conditions (solvents, catalysts, reaction times) in the main manuscript, with extended protocols in supplementary materials .
- Reproducibility : Validate results by cross-referencing spectral data (NMR, IR) with published literature for known intermediates .
Q. How should researchers characterize the molecular structure and purity of this compound using analytical techniques?
Answer:
- Structural Confirmation :
- Purity Assessment :
Q. What methods are recommended for assessing the stability of this compound under various experimental conditions?
Answer:
- Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 6 months, monitoring via HPLC .
- pH Sensitivity : Test solubility and degradation in buffers (pH 3–9) to identify optimal storage conditions .
- Light Exposure : Use UV-vis spectroscopy to detect photodegradation products under ICH Q1B guidelines .
Q. How can researchers conduct a comprehensive literature review to identify gaps in this compound research?
Answer:
- Database Selection : Use MEDLINE, EMBASE, and Cochrane Library for pharmacological studies, filtering for in vitro antifungal activity and toxicity profiles .
- Keyword Strategy : Combine terms like “echinocandin B nucleus hydrochloride,” “anidulafungin precursor,” and “antifungal mechanism” .
- Gap Analysis : Compare existing data on this compound’s efficacy against Candida spp. with understudied areas (e.g., biofilm penetration) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Answer:
- Experimental Design :
- Dose-Response Calibration : Use pharmacokinetic modeling to align in vitro MIC values with plasma concentrations in animal models .
- Bioavailability Factors : Account for protein binding and metabolic clearance differences using LC-MS/MS .
- Data Interpretation : Apply Bland-Altman plots to quantify discrepancies and identify confounding variables (e.g., immune response modulation) .
Q. What strategies optimize the solubility of this compound in aqueous solutions for pharmacological studies?
Answer:
- Co-Solvent Systems : Test PEG-400 or cyclodextrin-based formulations to enhance solubility without altering stability .
- pH Adjustment : Optimize solubility by ionizing the hydrochloride salt in mildly acidic buffers (pH 4–5) .
- Nanoformulation : Encapsulate this compound in liposomes and measure encapsulation efficiency via dynamic light scattering .
Q. How should researchers design experiments to elucidate the mechanism of action of this compound at the molecular level?
Answer:
- Target Validation :
- Pathway Analysis : Combine RNA-seq and metabolomics to map downstream effects on ergosterol biosynthesis .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
Answer:
- Nonlinear Regression : Fit data to a sigmoidal Emax model using tools like GraphPad Prism to calculate EC values .
- Uncertainty Quantification : Propagate errors from HPLC measurements into dose-response curves using Monte Carlo simulations .
- Multivariate Analysis : Apply principal component analysis (PCA) to disentangle correlated variables (e.g., solubility vs. potency) .
Key Considerations for Data Reporting
- Reproducibility : Adhere to journal guidelines for supplementary data, including raw NMR spectra and HPLC chromatograms .
- Ethical Compliance : Explicitly state that this compound is for research use only, not human/veterinary applications .
- Conflict Resolution : Address contradictory findings by consulting domain experts and revising hypotheses iteratively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
